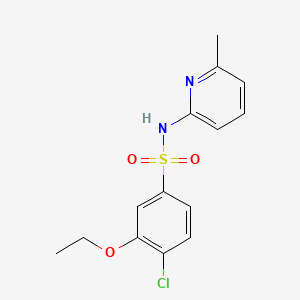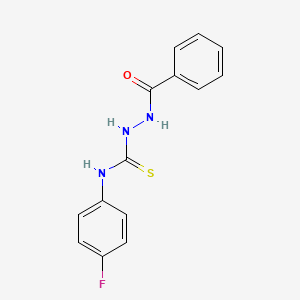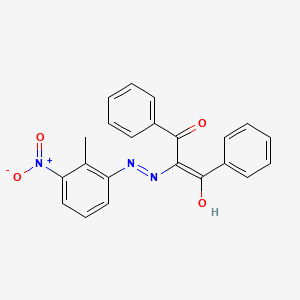![molecular formula C20H14I2N2O3S B13378817 (5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)
(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes iodine atoms, a propynyloxy group, and a thiazolidinone ring
Métodos De Preparación
The synthesis of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the benzylidene group: This involves the condensation of the thiazolidinone with an aldehyde, in this case, 3,5-diiodo-4-(2-propynyloxy)benzaldehyde.
Formation of the imino group: This step involves the reaction of the intermediate with 4-methoxyaniline under acidic conditions to form the final product.
Análisis De Reacciones Químicas
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atoms and the thiazolidinone ring may play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one include:
- 5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
These compounds share the thiazolidinone ring and benzylidene group but differ in their substituents
Propiedades
Fórmula molecular |
C20H14I2N2O3S |
|---|---|
Peso molecular |
616.2 g/mol |
Nombre IUPAC |
(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14I2N2O3S/c1-3-8-27-18-15(21)9-12(10-16(18)22)11-17-19(25)24-20(28-17)23-13-4-6-14(26-2)7-5-13/h1,4-7,9-11H,8H2,2H3,(H,23,24,25)/b17-11+ |
Clave InChI |
LVIRKQVYAKQQPI-GZTJUZNOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC#C)I)/S2 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)OCC#C)I)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)


![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)


![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)

![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13378794.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378799.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)

